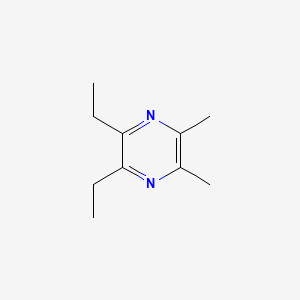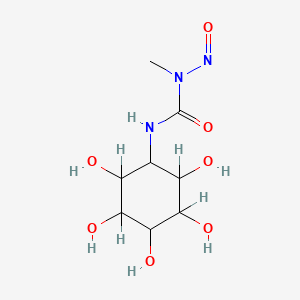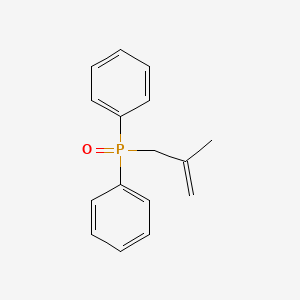
(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It is also referred to as (2-Methyl-2-propen-1-yl)(diphenyl)phosphine oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methylprop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the 2-methylprop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines .
Applications De Recherche Scientifique
(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-2-propen-1-yl)(diphenyl)phosphine oxide: Similar in structure but may have different reactivity and applications.
Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane: Another related compound with distinct properties and uses
Uniqueness
Its ability to form stable coordination complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
4455-75-8 |
|---|---|
Formule moléculaire |
C16H17OP |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
[2-methylprop-2-enyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H17OP/c1-14(2)13-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1,13H2,2H3 |
Clé InChI |
RCWWYPZJAUZECZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


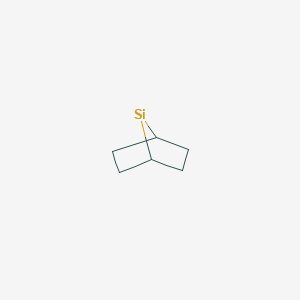
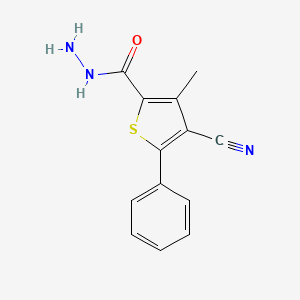
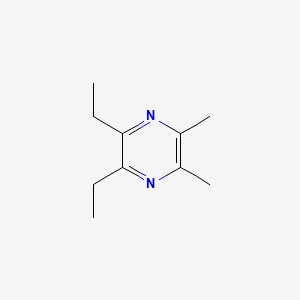
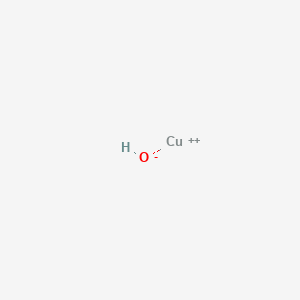
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)
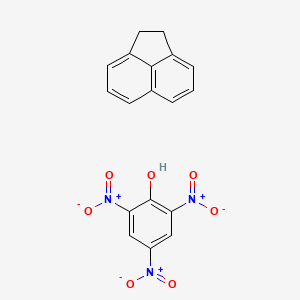

![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
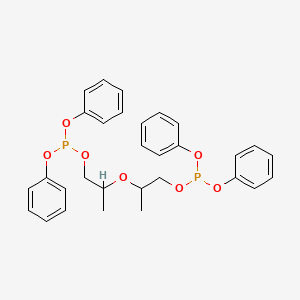
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
